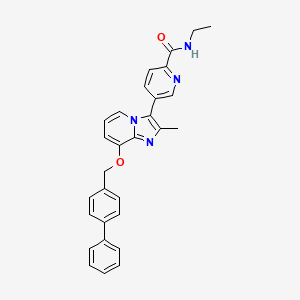
A|A42-IN-1 (free base)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A|A42-IN-1 (free base): is an orally active, high brain exposure γ-secretase modulator. This compound is known for its ability to significantly reduce amyloid beta 42 levels in the brain, making it a promising candidate for the treatment of Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of A|A42-IN-1 (free base) involves the preparation of N-ethylpyridine-2-carboxamide derivatives. The specific synthetic routes and reaction conditions are detailed in the literature, but generally involve the use of organic solvents and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production methods for A|A42-IN-1 (free base) are not widely documented, but typically involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with industrial safety and environmental regulations .
Analyse Chemischer Reaktionen
Types of Reactions: A|A42-IN-1 (free base) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
A|A42-IN-1 (free base) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying γ-secretase modulation and its effects on amyloid beta 42 levels.
Biology: Investigated for its potential to modulate cellular signaling pathways and reduce amyloid beta 42 levels in neuronal cells.
Medicine: Explored as a potential therapeutic agent for the treatment of Alzheimer’s disease due to its ability to reduce amyloid beta 42 levels in the brain.
Wirkmechanismus
A|A42-IN-1 (free base) exerts its effects by modulating the activity of γ-secretase, an enzyme involved in the production of amyloid beta 42. By inhibiting γ-secretase, A|A42-IN-1 (free base) reduces the production of amyloid beta 42, thereby potentially mitigating the pathological effects associated with Alzheimer’s disease. The molecular targets and pathways involved include the amyloid precursor protein and the γ-secretase complex .
Vergleich Mit ähnlichen Verbindungen
Aftin-4: Another γ-secretase modulator that increases amyloid beta 42 production.
DAPT: A γ-secretase inhibitor that reduces amyloid beta 42 production.
Semagacestat: A γ-secretase inhibitor investigated for its potential to treat Alzheimer’s disease
Uniqueness: A|A42-IN-1 (free base) is unique due to its high brain exposure and potent reduction of amyloid beta 42 levels, making it a promising candidate for Alzheimer’s disease research and potential therapy .
Eigenschaften
Molekularformel |
C29H26N4O2 |
|---|---|
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
N-ethyl-5-[2-methyl-8-[(4-phenylphenyl)methoxy]imidazo[1,2-a]pyridin-3-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C29H26N4O2/c1-3-30-29(34)25-16-15-24(18-31-25)27-20(2)32-28-26(10-7-17-33(27)28)35-19-21-11-13-23(14-12-21)22-8-5-4-6-9-22/h4-18H,3,19H2,1-2H3,(H,30,34) |
InChI-Schlüssel |
VNNXRQLFCKSSMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C1=NC=C(C=C1)C2=C(N=C3N2C=CC=C3OCC4=CC=C(C=C4)C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2~{s},4~{r})-4-[[2-[(1~{r},3~{r})-1-Acetyloxy-3-[[(2~{s},3~{s})-2-[[(2~{r})-1,2-Dimethylpyrrolidin-2-Yl]carbonylamino]-3-Methyl-Pentanoyl]-Methyl-Amino]-4-Methyl-Pentyl]-1,3-Thiazol-4-Yl]carbonylamino]-5-(4-Aminophenyl)-2-Methyl-Pentanoic Acid](/img/structure/B12421777.png)

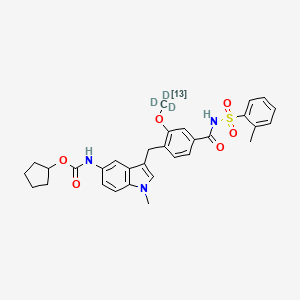
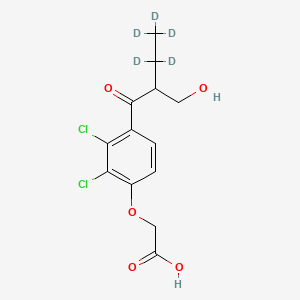

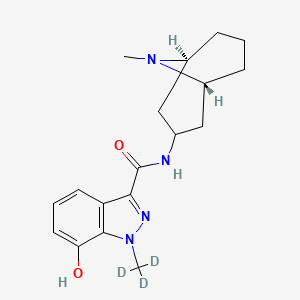

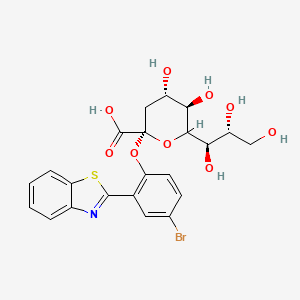
amino]propanoate-d3 Hydrochloride](/img/structure/B12421826.png)


